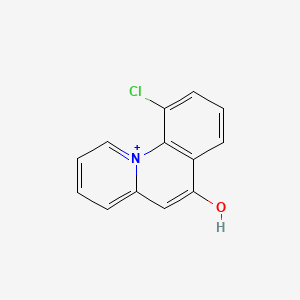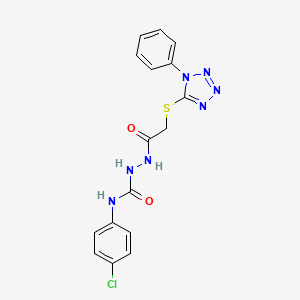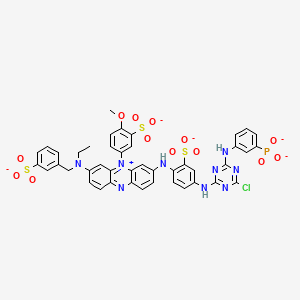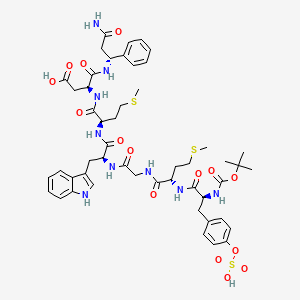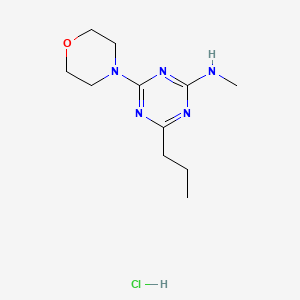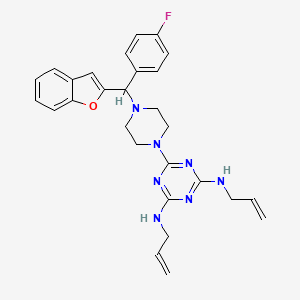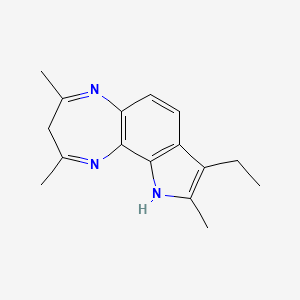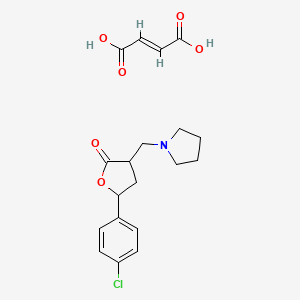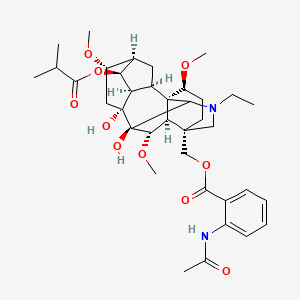
14-Deacetyl-14-isobutyrylajadine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
化学反応の分析
14-Deacetyl-14-isobutyrylajadine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
14-Deacetyl-14-isobutyrylajadine has several scientific research applications, including:
作用機序
The mechanism of action of 14-Deacetyl-14-isobutyrylajadine involves its interaction with specific molecular targets and pathways. It has been shown to exhibit antiproliferative activity against cancer cell lines, suggesting that it may interfere with cell division and growth . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect key signaling pathways that regulate cell proliferation and survival.
類似化合物との比較
14-Deacetyl-14-isobutyrylajadine is similar to other norditerpenoid alkaloids, such as:
14-Deacetylnudicauline: Another diterpenoid alkaloid isolated from Delphinium species.
Methyllycaconitine: A well-known norditerpenoid alkaloid with potent biological activities.
Deltatsine: Another diterpenoid alkaloid with similar structural features and biological activities.
What sets this compound apart is its unique structural modifications, such as the presence of an isobutyryl group, which may contribute to its distinct biological activities and chemical properties .
特性
CAS番号 |
254876-72-7 |
|---|---|
分子式 |
C37H52N2O10 |
分子量 |
684.8 g/mol |
IUPAC名 |
[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-4-(2-methylpropanoyloxy)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-acetamidobenzoate |
InChI |
InChI=1S/C37H52N2O10/c1-8-39-17-34(18-48-32(42)21-11-9-10-12-24(21)38-20(4)40)14-13-26(46-6)36-23-15-22-25(45-5)16-35(43,27(23)28(22)49-31(41)19(2)3)37(44,33(36)39)30(47-7)29(34)36/h9-12,19,22-23,25-30,33,43-44H,8,13-18H2,1-7H3,(H,38,40)/t22-,23-,25+,26+,27-,28+,29-,30+,33?,34+,35-,36+,37-/m1/s1 |
InChIキー |
HSMSTEOBVIMRFO-UXKHPTMCSA-N |
異性体SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C(C)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C |
正規SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC(=O)C(C)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



